molecular formula C19H14FNO4 B2865603 5-(benzyloxy)-N-(4-fluorophenyl)-4-oxo-4H-pyran-2-carboxamide CAS No. 1021134-56-4

5-(benzyloxy)-N-(4-fluorophenyl)-4-oxo-4H-pyran-2-carboxamide

Cat. No.: B2865603
CAS No.: 1021134-56-4
M. Wt: 339.322
InChI Key: QLHHBWDRJVSMMQ-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-N-(4-fluorophenyl)-4-oxo-4H-pyran-2-carboxamide is an intriguing compound in the field of organic chemistry. This compound has a complex structure that combines multiple functional groups, contributing to its unique reactivity and potential applications. It draws interest for its diverse chemical properties and potential use in medicinal and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-N-(4-fluorophenyl)-4-oxo-4H-pyran-2-carboxamide generally involves multi-step procedures that start from simpler building blocks. The following is a simplified outline of one possible synthetic route:

  • Formation of the Pyran Ring: Begin with a suitable precursor such as a substituted phenol which undergoes cyclization to form the pyran ring.

  • Introduction of the Benzyloxy Group: This step involves the etherification of the intermediate with benzyl alcohol, typically in the presence of a strong acid catalyst.

  • Attachment of the Carboxamide Group: The carboxamide functionality is introduced via amidation, where a suitable carboxylic acid derivative reacts with an amine.

  • Fluorination: The final fluorination step introduces the 4-fluorophenyl group, which might require specific reagents such as Selectfluor or N-fluorobenzenesulfonimide under mild conditions.

Industrial Production Methods

For industrial-scale production, these reactions must be optimized for high yield and purity. This might involve the use of continuous flow reactors for precise control of reaction conditions or employing green chemistry principles to minimize environmental impact. Techniques such as chromatography or crystallization are often employed for purification at the end of synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidative transformations due to the presence of the benzyloxy group, which is susceptible to attack by oxidizing agents like chromium trioxide or potassium permanganate.

  • Reduction: Reduction reactions might target the carboxamide group, with agents like lithium aluminum hydride converting it to an amine.

  • Substitution: The aromatic ring with the fluorine substituent is a site for electrophilic aromatic substitution. This could include nitration or halogenation reactions.

Common Reagents and Conditions

  • Oxidation: Reagents such as KMnO4 or CrO3 under acidic conditions.

  • Reduction: LiAlH4 or H2/Pd-C under mild conditions.

  • Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the conditions. For example, oxidative cleavage of the benzyloxy group might yield benzaldehyde derivatives, while reduction of the carboxamide yields amine derivatives.

Scientific Research Applications

5-(Benzyloxy)-N-(4-fluorophenyl)-4-oxo-4H-pyran-2-carboxamide has diverse research applications:

  • Chemistry: Used as a precursor in the synthesis of more complex molecules.

  • Biology: Potential inhibitor in enzymatic studies due to its unique structure.

  • Medicine: Explored for its pharmacological potential in drug design, especially for anti-inflammatory or anticancer activities.

  • Industry: Utilized in the manufacture of specialty chemicals, where its specific properties are needed.

Mechanism of Action

The compound’s mechanism of action often involves interaction with specific molecular targets such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and stability within biological systems. Its effects can be attributed to its ability to modulate biological pathways, possibly by inhibiting key enzymes or binding to receptor sites.

Comparison with Similar Compounds

Unique Aspects

5-(Benzyloxy)-N-(4-fluorophenyl)-4-oxo-4H-pyran-2-carboxamide stands out due to its benzyloxy and fluorophenyl groups which offer enhanced reactivity and stability. The pyran-2-carboxamide backbone is relatively rare, making it a unique candidate in research.

Similar Compounds

  • N-(4-Fluorophenyl)-4H-pyran-2-carboxamide: Similar but lacks the benzyloxy group, affecting its reactivity.

  • 5-Benzyloxy-4-oxo-4H-pyran-2-carboxamide: Similar but lacks the fluorophenyl group, which could affect binding affinity in biological systems.

This compound, with its intricate structure and diverse reactivity, holds significant potential across various fields, from chemical synthesis to medical research.

Properties

IUPAC Name

N-(4-fluorophenyl)-4-oxo-5-phenylmethoxypyran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FNO4/c20-14-6-8-15(9-7-14)21-19(23)17-10-16(22)18(12-25-17)24-11-13-4-2-1-3-5-13/h1-10,12H,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLHHBWDRJVSMMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=COC(=CC2=O)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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